molecular formula C16H25N3 B14303618 1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine CAS No. 113990-69-5

1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine

Cat. No.: B14303618
CAS No.: 113990-69-5
M. Wt: 259.39 g/mol
InChI Key: PIZJBJGCANMPDH-UHFFFAOYSA-N
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Description

1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine is a complex organic compound with a unique structure that combines elements of quinolizine and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reduction of a quinolizine derivative followed by the introduction of the pyridin-2-ylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong reducing agents such as lithium aluminum hydride (LiAlH4) and anhydrous solvents to ensure the purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, reducing the overall production cost and time.

Chemical Reactions Analysis

Types of Reactions

1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinolizine and pyridine derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions include oxidized quinolizine and pyridine derivatives, reduced forms of the compound, and substituted analogs with diverse functional groups.

Scientific Research Applications

1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical applications.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating biological processes. Its unique structure allows it to bind to specific enzymes or receptors, influencing their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Hydroxymethyl)octahydro-2H-quinolizine
  • Octahydro-2H-quinolizin-1-ylmethanol
  • 1-(Octahydro-quinolizin-1-yl)methanol

Uniqueness

1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine stands out due to its combination of quinolizine and pyridine moieties, which imparts unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

113990-69-5

Molecular Formula

C16H25N3

Molecular Weight

259.39 g/mol

IUPAC Name

1-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)-N-(pyridin-2-ylmethyl)methanamine

InChI

InChI=1S/C16H25N3/c1-3-9-18-15(7-1)13-17-12-14-6-5-11-19-10-4-2-8-16(14)19/h1,3,7,9,14,16-17H,2,4-6,8,10-13H2

InChI Key

PIZJBJGCANMPDH-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)CNCC3=CC=CC=N3

Origin of Product

United States

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